REACTION_CXSMILES
|
[F:1][CH:2]([F:13])[O:3][C:4]1[C:5]([N+:10]([O-])=O)=[N:6][CH:7]=[CH:8][CH:9]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[F:13][CH:2]([F:1])[O:3][C:4]1[C:5]([NH2:10])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C(=NC=CC1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.34 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling down the reaction mixture
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Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The mother liquid was concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C(=NC=CC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 546.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |